molecular formula C9H9Br2NO4S B14313181 4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid CAS No. 114728-98-2

4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid

Cat. No.: B14313181
CAS No.: 114728-98-2
M. Wt: 387.05 g/mol
InChI Key: VVXGCARXROXKBF-UHFFFAOYSA-N
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Description

4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with a sulfonic acid group and a dibromopropanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid typically involves the following steps:

    Sulfonation: The addition of a sulfonic acid group to the benzene ring.

A common synthetic route involves the bromination of propanamide using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by the sulfonation of the benzene ring using sulfur trioxide or fuming sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Major Products

    Nitration: Produces nitro derivatives of the compound.

    Halogenation: Produces halogenated derivatives.

Scientific Research Applications

4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dibromopropanamido)benzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups:

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonic Acid: Similar in having a sulfonic acid group but differs in the amine group instead of the dibromopropanamido group.

    4-Bromobenzenesulfonic Acid: Similar in having a bromine atom and a sulfonic acid group but lacks the propanamido group.

Properties

CAS No.

114728-98-2

Molecular Formula

C9H9Br2NO4S

Molecular Weight

387.05 g/mol

IUPAC Name

4-(2,3-dibromopropanoylamino)benzenesulfonic acid

InChI

InChI=1S/C9H9Br2NO4S/c10-5-8(11)9(13)12-6-1-3-7(4-2-6)17(14,15)16/h1-4,8H,5H2,(H,12,13)(H,14,15,16)

InChI Key

VVXGCARXROXKBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CBr)Br)S(=O)(=O)O

Origin of Product

United States

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